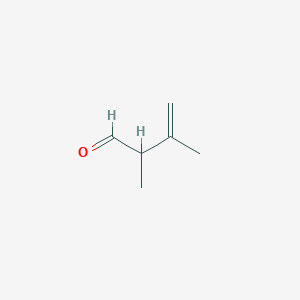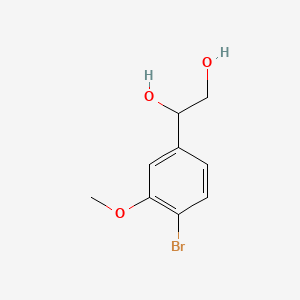
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a diol functional group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenylacetic acid followed by reduction to yield the desired diol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: De-brominated compounds
Substitution: Azides, nitriles, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The diol group can form hydrogen bonds and undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2-methoxyphenyl)ethane-1,2-diol
- 1-(4-Chloro-3-methoxyphenyl)ethane-1,2-diol
- 1-(4-Methoxyphenyl)ethane-1,2-diol
Comparison: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility.
Eigenschaften
Molekularformel |
C9H11BrO3 |
|---|---|
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
1-(4-bromo-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,11-12H,5H2,1H3 |
InChI-Schlüssel |
QPBUCZMVHKDFPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CO)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


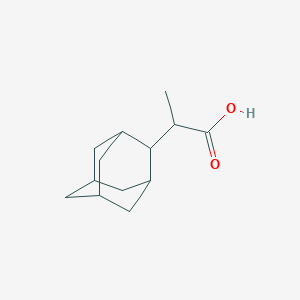
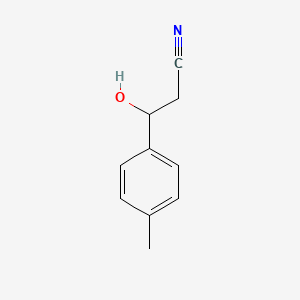
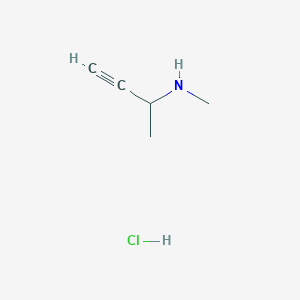
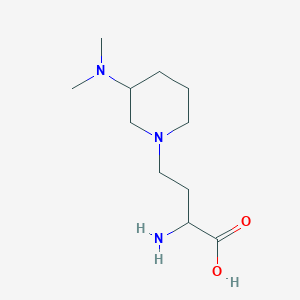
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)
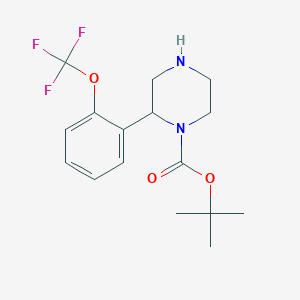
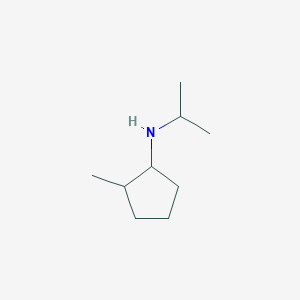
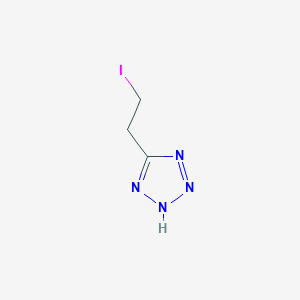
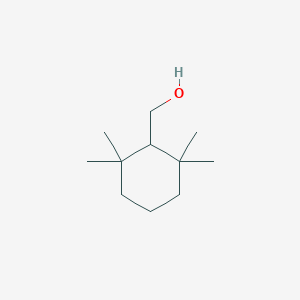
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)


